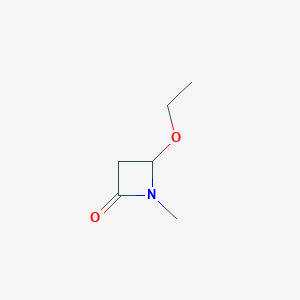

1-Methyl-4-ethoxy-2-azetidinone

Description

Properties

CAS No. |

178818-51-4 |

|---|---|

Molecular Formula |

C6H11NO2 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

4-ethoxy-1-methylazetidin-2-one |

InChI |

InChI=1S/C6H11NO2/c1-3-9-6-4-5(8)7(6)2/h6H,3-4H2,1-2H3 |

InChI Key |

STCPPOPFMLZUKE-UHFFFAOYSA-N |

SMILES |

CCOC1CC(=O)N1C |

Canonical SMILES |

CCOC1CC(=O)N1C |

Synonyms |

2-Azetidinone,4-ethoxy-1-methyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar 2-Azetidinone Derivatives

The following table summarizes key structural, physicochemical, and biological properties of 1-methyl-4-ethoxy-2-azetidinone and analogous compounds:

Key Observations:

Substituent Effects on Reactivity and Bioactivity: Ethoxy vs. This could influence bioavailability and metabolic stability . Hydroxyl and Methoxy Groups: Compounds like 4-hydroxymethyl-1-(4-methoxyphenyl)-2-azetidinone exhibit hydrogen-bonding capacity, which may improve target binding in drug design. Methoxy groups often increase lipophilicity, aiding membrane penetration .

Hazard Profiles: 1-Methyl-4-phenyl-2-azetidinone is classified for acute oral toxicity (H302) and skin irritation (H315), likely due to its aromatic substituents and β-lactam reactivity .

Biological Activity Trends: Chlorinated 2-azetidinones (e.g., 4-chloro derivatives) demonstrate notable antimicrobial activity, attributed to the electrophilic β-lactam ring and halogen-mediated interactions . Ethoxy-substituted analogs may exhibit distinct activity profiles due to altered electronic and steric effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Methyl-4-ethoxy-2-azetidinone, and how can reaction conditions be optimized to improve yield?

- Methodology : A two-step synthesis is commonly employed: (1) cyclization of a β-lactam precursor (e.g., via Staudinger reaction) and (2) functionalization with ethoxy and methyl groups. Reaction parameters such as solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and catalysts (e.g., triethylamine) significantly influence yield. For example, lower temperatures (0–5°C) reduce side reactions during cyclization . Yield optimization can be monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology : Use a combination of FTIR (to confirm carbonyl stretching at ~1750 cm⁻¹ for the azetidinone ring) and ¹H/¹³C NMR (to verify methyl [δ ~1.3 ppm] and ethoxy [δ ~3.5–4.0 ppm] groups). High-resolution mass spectrometry (HRMS) should match the molecular formula (C₆H₁₁NO₂, exact mass 129.0790). Purity >95% can be confirmed via reverse-phase HPLC with UV detection at 210 nm .

Q. What are the key stability considerations for storing this compound?

- Methodology : The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Store in airtight containers under inert gas (N₂/Ar) at –20°C. Stability can be assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. How do steric and electronic effects of the ethoxy group influence the reactivity of this compound in ring-opening reactions?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and identify nucleophilic attack sites. Compare experimental kinetics (via UV-Vis or NMR monitoring) of reactions with nucleophiles (e.g., amines, thiols) under varying pH. The ethoxy group’s electron-donating effect increases ring strain, favoring ring-opening at the β-lactam carbonyl .

Q. What spectroscopic techniques resolve contradictions in assigning stereochemistry to derivatives of this compound?

- Methodology : Use NOESY NMR to confirm spatial proximity of substituents. For chiral centers, employ chiral HPLC (e.g., Chiralpak IC column) or polarimetry. X-ray crystallography provides definitive stereochemical assignment, as demonstrated for structurally related azetidinones .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodology : Conduct molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., penicillin-binding proteins). Validate predictions with in vitro assays (MIC determination for antimicrobial activity). ADMET properties (e.g., LogP = –0.21 ) can be modeled using QSAR tools like Schrödinger’s QikProp.

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported LogP values for this compound?

- Methodology : LogP values vary due to measurement methods (shake-flask vs. HPLC-derived). Reconcile data by standardizing experimental conditions (e.g., octanol/water partitioning at pH 7.4) and cross-validate with computational models (e.g., MarvinSketch). Literature reports range from –0.21 to –0.45, highlighting method-dependent variability.

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

- Methodology : Implement rigorous process controls:

- Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy.

- Use Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry, mixing rate).

- Characterize intermediates (e.g., azetidinone precursors) via GC-MS to trace impurity sources .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.